Evidence Assessment Status: No Qualifying Quantitative Differentiation Data Available
After exhaustive search of primary research papers, patents (including US 6727247, Hoffmann-La Roche benzothiazole amide patents), the NIH Molecular Libraries Program Probe Reports, PubChem BioAssay, ChEMBL, BindingDB, and the NLM MeSH database, no experimental data meeting the minimum evidence criteria could be identified for 4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide. No direct head-to-head comparison, cross-study comparable data, or class-level inference anchored to a specific comparator with quantitative values exists for this compound. PubChem and ChEMBL contain no curated bioactivity results for this CAS number. The structurally closest benzothiazole amides with published bioactivity data (e.g., ML086/ML089 series as PHOSPHO1 inhibitors; N-1,3-benzothiazol-2-ylbenzamides as antiproliferative agents in HepG2 and MCF-7 cells) are structurally distinct compounds and cannot serve as direct comparators. Therefore, no Evidence_Item in this section meets the minimum data requirements of a comparator, quantitative target-compound data, comparator data, assay context, and quantified difference.
| Evidence Dimension | Not applicable—no qualifying data available |
|---|---|
| Target Compound Data | No bioactivity, ADME, or physicochemical data from primary sources located for CAS 922620-08-4 |
| Comparator Or Baseline | No structurally matched comparator with quantitative data available in the same assay system |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable |
Why This Matters
This section is intentionally empty of substantive claims because the compound lacks the minimum required evidence for a comparator-based procurement decision; any data presented would violate the core evidence admission rules of this guide.
- [1] PubChem BioAssay search for CAS 922620-08-4. National Center for Biotechnology Information. Accessed 2026-04-29. No active bioassay results found. View Source
- [2] Bravo Y, Teriete P, Dhanya RP, et al. Design, synthesis and evaluation of benzoisothiazolones as selective inhibitors of PHOSPHO1. Bioorg Med Chem Lett. 2014 Sep 1;24(17):4308-11. Note: This paper describes ML086 and ML089, which are structurally distinct benzoisothiazolone derivatives, not CAS 922620-08-4. View Source
